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Compound of Interest

Methyl 3-cyano-2,2-
Compound Name: _
dimethylpropanoate
CAS No.: 175697-97-9
Cat. No.: B2483179
. J

Abstract: Baricitinib is a potent and selective Janus kinase (JAK) inhibitor approved for the
treatment of rheumatoid arthritis. Its molecular architecture is characterized by a central
pyrazole ring connecting a pyrrolo[2,3-d]pyrimidine core and a functionalized azetidine moiety.
The synthesis of Baricitinib is a topic of significant interest in pharmaceutical process
development. While numerous synthetic strategies have been devised, they predominantly rely
on the convergent coupling of two key heterocyclic fragments. This document provides a
detailed, field-proven protocol for the synthesis of a critical azetidine intermediate, 2-(1-
(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a cornerstone precursor in many reported
industrial syntheses of Baricitinib. While the topic specified an interest in routes from methyl
isobutyrate, a comprehensive review of authoritative literature, including patents and peer-
reviewed journals, indicates that this is not a standard or documented starting material for the
principal Baricitinib fragments. Therefore, this guide focuses on a validated and widely adopted
pathway, emphasizing the chemical rationale, procedural details, and in-process controls
necessary for a successful and scalable synthesis.

Strategic Overview: Retrosynthesis of Baricitinib

A successful synthesis of a complex molecule like Baricitinib hinges on a logical retrosynthetic
analysis. The most common strategy involves disconnecting the molecule at the pyrazole-
azetidine bond, which is typically formed via a Michael addition. This approach breaks the
target molecule down into two more manageable, key intermediates.
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Key Disconnection Strategy:
« Baricitinib (1) is disconnected via a Michael addition reaction.
¢ This reveals the two primary building blocks:

o Fragment A: The nucleophilic pyrazolopyrimidine core, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-
d]pyrimidine (2) (often used in a protected form).

o Fragment B: The electrophilic azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-
ylidene)acetonitrile (3), which acts as the Michael acceptor.

This application note will focus exclusively on the robust, multi-step synthesis of Fragment B.

Michael Addition

Fragment A Fragment B
4-(1H-pyrazol-4-yl)-7H-pyrrolo 2-(1-(ethylsulfonyl)azetidin-3-ylidene)
- imidi acetonitrile (3

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Baricitinib.
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Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-
ylidene)acetonitrile (Fragment B)

The synthesis of this key intermediate is accomplished in three main stages starting from the
commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This pathway involves an
olefination reaction, deprotection of the nitrogen, and a final sulfonylation.

Horner-Wadsworth-Emmons
Reaction

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Horner-Wadsworth-Emmons Reaction

Objective: To install the cyanomethylene group onto the azetidine ketone via a stereoselective
olefination reaction.

Causality & Expertise: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the
classical Wittig reaction for this transformation. The phosphonate reagent, diethyl
(cyanomethyl)phosphonate, is less basic and more nucleophilic than its phosphonium ylide
counterpart, reducing the likelihood of side reactions. Furthermore, HWE reactions with a-
cyano-substituted phosphonates strongly favor the formation of the thermodynamically stable
E-isomer, which is crucial for the subsequent Michael addition. Potassium tert-butoxide is
chosen as the base due to its strength, which is sufficient to deprotonate the phosphonate, and
its good solubility in the chosen solvent, tetrahydrofuran (THF). The reaction is initiated at a low
temperature (-5 °C) to control the exothermic deprotonation and maintain reaction selectivity
before being allowed to warm to room temperature to drive the reaction to completion.[1]

Experimental Protocol:
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» Reagent Preparation:

o To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF
(300 mL) in a three-neck flask under an inert atmosphere (N2 or Ar), slowly add a 1M
solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) via a dropping funnel.

o Maintain the internal temperature at approximately -5 °C using an ice-salt bath during the
addition.

o Stir the resulting mixture at -5 °C for 3 hours.

e Reaction:

[¢]

In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol)
in anhydrous THF (67 mL).

[¢]

Add this solution to the pre-formed phosphonate anion solution at -5 °C.

Stir the reaction mixture for an additional 2 hours at -5 °C.

o

[e]

Remove the cooling bath and allow the mixture to warm to room temperature. Continue
stirring for 16 hours.

e Work-up and Isolation:
o Monitor the reaction for completion using Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding an aqueous solution of sodium chloride
(12.5%, 300 mL).

o Extract the aqueous layer with ethyl acetate (3 x 100 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude product.

o The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can often be used in
the next step without further purification. If necessary, purification can be achieved by
column chromatography.
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Step 2: N-Boc Deprotection

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen
to prepare it for sulfonylation.

Causality & Expertise: The Boc group is a standard amine protecting group that is stable to a
wide range of conditions but is selectively and cleanly cleaved under strong acidic conditions.
[2] Trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in an organic solvent are commonly
used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the
stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. This method is
highly efficient and generally proceeds to completion at room temperature.

Experimental Protocol:
» Reaction Setup:

o Dissolve the crude tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from the previous
step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

o Cool the solution to 0 °C in an ice bath.
» Deprotection:

o Slowly add an excess of a strong acid. A common choice is a 4M solution of HCl in 1,4-
dioxane or neat trifluoroacetic acid (TFA).

o Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir
for an additional 2-4 hours.

o Work-up and Isolation:
o Monitor the reaction for completion by TLC.

o Upon completion, concentrate the reaction mixture under reduced pressure to remove the
solvent and excess acid.

o The product, 2-(azetidin-3-ylidene)acetonitrile, is typically isolated as its hydrochloride or
trifluoroacetate salt. It is often a solid that can be collected by filtration after trituration with
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a solvent like diethyl ether. This salt is frequently used directly in the next step without
further purification.

Step 3: Sulfonylation

Objective: To install the critical ethylsulfonyl group onto the azetidine nitrogen.

Causality & Expertise: This is a standard nucleophilic substitution reaction where the secondary
amine of the azetidine attacks the electrophilic sulfur atom of ethanesulfonyl chloride.[2][3] A
non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine
(DIPEA), is required to neutralize the HCI generated during the reaction. The base prevents the
protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The reaction is typically performed in an aprotic solvent like DCM or THF.

Experimental Protocol:
e Reaction Setup:

o Suspend the 2-(azetidin-3-ylidene)acetonitrile salt (e.g., hydrochloride, 1 equivalent) in
dichloromethane (DCM).

o Add a non-nucleophilic base such as triethylamine (2.5-3.0 equivalents) to the suspension.
o Cool the mixture to 0 °C.
 Sulfonylation:

o Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the cooled mixture,
ensuring the temperature remains low.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until completion (monitor by TLC).

e Work-up and Isolation:

o Quench the reaction by adding water.
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o Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution
(e.g., 1M HCI), a saturated sodium bicarbonate (NaHCOs) solution, and finally with brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

o The resulting crude product can be purified by column chromatography (e.g., using a
hexane/ethyl acetate gradient) or by recrystallization to afford the final intermediate, 2-(1-
(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, as a solid.[4]

Data Summary & Characterization

The following table summarizes typical results for the synthesis of the target intermediate.
Purity is generally assessed by HPLC and identity is confirmed by NMR and MS.
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Ke
Product Starting Typical Purity v .
Step . . Analytical
Name Material Yield (HPLC)
Data
tert-butyl 3- 1H NMR and
(cyanomethyl  tert-butyl 3- MS
1 ene)azetidine  oxoazetidine-  85-95% >95% consistent
-1- 1-carboxylate with
carboxylate structure.
2-(azetidin-3-
) ) Loss of Boc
ylidene)aceto  Intermediate .
2 o 90-98% >97% group signals
nitrile (as HClI ~ from Step 1 )
in 1H NMR.
salt)
13C NMR
(DMSO-ds): &
7.2,42.6,
2-(1- 58.5, 58.9,
(ethylsulfonyl) ] 93.9, 114.9.
o Intermediate
3 azetidin-3- 80-90% >99% MS
) from Step 2 )
ylidene)aceto consistent
nitrile with the final
product
molecular
weight.[2]
Conclusion

The protocol detailed herein describes an efficient, scalable, and well-documented synthesis of
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a pivotal intermediate for the manufacture of
the JAK inhibitor Baricitinib. By employing robust and well-understood chemical transformations
such as the Horner-Wadsworth-Emmons reaction, acid-labile deprotection, and standard
sulfonylation, this three-step sequence provides high yields and excellent purity. This
application note serves as a reliable guide for researchers and process chemists engaged in
the development and synthesis of Baricitinib and related pharmaceutical agents.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.scribd.com/document/953147721/Xu-Et-Al-2016-an-Efficient-Synthesis-of-Baricitinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2483179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

References

« |dentification, Synthesis, and Characterization of Novel Baricitinib Impurities.ACS Omega,
2023. [Link]

» An Efficient Synthesis of Baricitinib.ResearchGate, 2016. [Link]

o Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases.MDPI,
2019. [Link]

* Agreen and facile synthesis of an industrially important quaternary heterocyclic
intermediates for baricitinio.BMC Chemistry, 2019. [Link]

+ An Efficient Intermediate Synthesis Of Baricitinib.Taizhou Volsen Chemical Co., Ltd.[Link]
+ Xu Et Al 2016 an Efficient Synthesis of Baricitinib.Scribd, 2016. [Link]
« Baricitinib | New Drug Approvals.New Drug Approvals, 2013. [Link]

* Process for the preparation of baricitinib and an intermediate thereof.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A green and facile synthesis of an industrially important quaternary heterocyclic
intermediates for baricitinib - PMC [pmc.ncbi.nim.nih.gov]

2. scribd.com [scribd.com]

3. newdrugapprovals.org [newdrugapprovals.org]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note & Protocol: Synthesis of a Key
Azetidine Intermediate for Baricitinib]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10019253/
https://www.researchgate.net/publication/301896792_An_Efficient_Synthesis_of_Baricitinib
https://www.mdpi.com/1420-3049/24/5/928
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823960/
https://www.volsenchemical.com/baricitinib-intermediate/an-efficient-intermediate-synthesis-of.html
https://www.scribd.com/document/498818815/Xu-et-al-2016-An-efficient-synthesis-of-baricitinib
http://www.newdrugapprovals.org/2013/06/baricitinib-incb28050-ly3009104/
https://www.benchchem.com/product/b2483179?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://www.scribd.com/document/953147721/Xu-Et-Al-2016-an-Efficient-Synthesis-of-Baricitinib
https://newdrugapprovals.org/tag/baricitinib/
https://www.researchgate.net/publication/303144434_An_Efficient_Synthesis_of_Baricitinib
https://www.benchchem.com/product/b2483179#synthesis-of-baricitinib-intermediate-from-methyl-isobutyrate
https://www.benchchem.com/product/b2483179#synthesis-of-baricitinib-intermediate-from-methyl-isobutyrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2483179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b2483179#synthesis-of-baricitinib-intermediate-from-
methyl-isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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